molecular formula C34H23ClO6 B4936744 5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

Cat. No.: B4936744
M. Wt: 563.0 g/mol
InChI Key: NAXLMQXYXIDFAB-UHFFFAOYSA-N
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Description

5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex organic compound with notable structural features, including dispiro systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone involves multi-step organic reactions. These steps typically include:

  • Formation of the indene-furan backbone through cyclization reactions.

  • Introduction of the chlorophenyl and ethoxyphenyl groups via electrophilic aromatic substitution.

  • Finalization of the tetrone structure through oxidation reactions.

Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions, such as temperature, solvents, and catalysts, to maximize yield and purity. Techniques like chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions including:

  • Oxidation: Introducing oxygen functionalities to form carbonyl groups.

  • Reduction: Adding hydrogen to reduce carbonyl groups back to alcohols or alkanes.

  • Substitution: Replacing halogen groups with other functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

  • Substitution: Conditions depend on the substituent, but commonly used reagents include Grignard reagents for nucleophilic substitution.

Major Products:

  • From oxidation: carbonyl-containing derivatives.

  • From reduction: various alcohols and hydrocarbons.

  • From substitution: various substituted indenes or furans.

Scientific Research Applications

This compound finds diverse applications in scientific research:

  • Chemistry: Used in the study of reaction mechanisms and synthesis of new organic materials.

  • Biology: Potential use in biochemical assays to study enzyme interactions.

  • Medicine: Exploring its role as a pharmacophore for drug development.

  • Industry: Used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The exact mechanism of action depends on the application context:

  • Molecular Targets: For biological applications, it may interact with specific enzymes or receptors.

  • Pathways Involved: It could modulate biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • Structural Uniqueness: The dispiro structure is less common and provides unique steric and electronic properties.

  • Similar Compounds: Compounds like 5'-(4-chlorophenyl)-3'-(4-methoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone and other dispiroindene derivatives share similar structural motifs but differ in functional groups, affecting their reactivity and applications.

This should give you a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and comparison with similar structures. What fascinates you the most about this compound?

Properties

InChI

InChI=1S/C34H23ClO6/c1-2-40-22-17-13-19(14-18-22)27-33(28(36)23-7-3-4-8-24(23)29(33)37)32(20-11-15-21(35)16-12-20)41-34(27)30(38)25-9-5-6-10-26(25)31(34)39/h3-18,27,32H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXLMQXYXIDFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3(C(OC24C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl)C(=O)C7=CC=CC=C7C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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